N-[(Z)-3-(4-acetylanilino)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]-4-(2-methylpropoxy)benzamide
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Overview
Description
N-[(Z)-3-(4-acetylanilino)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]-4-(2-methylpropoxy)benzamide is a complex organic compound with a unique structure that includes a furan ring, an acetylanilino group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Z)-3-(4-acetylanilino)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]-4-(2-methylpropoxy)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Acetylanilino Intermediate: The reaction begins with the acetylation of aniline to form 4-acetylaniline.
Coupling with Furan-2-carbaldehyde: The 4-acetylaniline is then coupled with furan-2-carbaldehyde under acidic conditions to form the intermediate.
Condensation Reaction: The intermediate undergoes a condensation reaction with 4-(2-methylpropoxy)benzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-[(Z)-3-(4-acetylanilino)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]-4-(2-methylpropoxy)benzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The acetylanilino group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, halogens (Cl2, Br2) for halogenation.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding alcohols.
Substitution: Nitro or halogenated derivatives of the acetylanilino group.
Scientific Research Applications
N-[(Z)-3-(4-acetylanilino)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]-4-(2-methylpropoxy)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Investigated for its potential use in the development of organic electronic materials and polymers.
Mechanism of Action
The mechanism of action of N-[(Z)-3-(4-acetylanilino)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]-4-(2-methylpropoxy)benzamide involves its interaction with specific molecular targets. The acetylanilino group can interact with enzymes or receptors, modulating their activity. The furan ring may participate in π-π interactions with aromatic amino acids in proteins, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
- N-[(Z)-3-(4-acetylanilino)-1-(4-fluorophenyl)-3-oxoprop-1-en-2-yl]benzamide
- N-[(Z)-3-(4-acetylanilino)-1-(4-methylphenyl)-3-oxoprop-1-en-2-yl]benzamide
Uniqueness
N-[(Z)-3-(4-acetylanilino)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]-4-(2-methylpropoxy)benzamide is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties compared to similar compounds with phenyl or substituted phenyl rings. This uniqueness can lead to different biological activities and applications.
Properties
IUPAC Name |
N-[(Z)-3-(4-acetylanilino)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]-4-(2-methylpropoxy)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O5/c1-17(2)16-33-22-12-8-20(9-13-22)25(30)28-24(15-23-5-4-14-32-23)26(31)27-21-10-6-19(7-11-21)18(3)29/h4-15,17H,16H2,1-3H3,(H,27,31)(H,28,30)/b24-15- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZKRNSAWEFCSFA-IWIPYMOSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C(=O)NC(=CC2=CC=CO2)C(=O)NC3=CC=C(C=C3)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)COC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=CO2)/C(=O)NC3=CC=C(C=C3)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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